molecular formula C24H36N2O3 B14917488 3,3-Dimethyl-1-(4-((2-(piperidine-1-carbonyl)phenoxy)methyl)piperidin-1-yl)butan-1-one

3,3-Dimethyl-1-(4-((2-(piperidine-1-carbonyl)phenoxy)methyl)piperidin-1-yl)butan-1-one

Cat. No.: B14917488
M. Wt: 400.6 g/mol
InChI Key: GKESCHYQSOBTBU-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-(4-((2-(piperidine-1-carbonyl)phenoxy)methyl)piperidin-1-yl)butan-1-one is a complex organic compound that features a piperidine moiety. Piperidine derivatives are known for their significant role in pharmaceuticals and organic synthesis due to their versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-(4-((2-(piperidine-1-carbonyl)phenoxy)methyl)piperidin-1-yl)butan-1-one typically involves multi-step organic reactionsCommon reagents used in these reactions include dichloromethane, lutidine, and tetrafluoroborate .

Industrial Production Methods

Industrial production methods for this compound often involve the hydrogenation of pyridine over a molybdenum disulfide catalyst to produce piperidine, which is then further reacted to form the final product .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-(4-((2-(piperidine-1-carbonyl)phenoxy)methyl)piperidin-1-yl)butan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

3,3-Dimethyl-1-(4-((2-(piperidine-1-carbonyl)phenoxy)methyl)piperidin-1-yl)butan-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-(4-((2-(piperidine-1-carbonyl)phenoxy)methyl)piperidin-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors and enzymes, potentially leading to biological effects such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3,3-Dimethyl-1-(4-((2-(piperidine-1-carbonyl)phenoxy)methyl)piperidin-1-yl)butan-1-one apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C24H36N2O3

Molecular Weight

400.6 g/mol

IUPAC Name

3,3-dimethyl-1-[4-[[2-(piperidine-1-carbonyl)phenoxy]methyl]piperidin-1-yl]butan-1-one

InChI

InChI=1S/C24H36N2O3/c1-24(2,3)17-22(27)25-15-11-19(12-16-25)18-29-21-10-6-5-9-20(21)23(28)26-13-7-4-8-14-26/h5-6,9-10,19H,4,7-8,11-18H2,1-3H3

InChI Key

GKESCHYQSOBTBU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(=O)N1CCC(CC1)COC2=CC=CC=C2C(=O)N3CCCCC3

Origin of Product

United States

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